molecular formula C19H23NO2S3 B11655413 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one

Cat. No.: B11655413
M. Wt: 393.6 g/mol
InChI Key: DCMFBIAFUUEKPT-UHFFFAOYSA-N
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Description

The compound 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one features a fused [1,2]dithiolo[3,4-c]quinoline core with an 8-ethoxy substituent, 4,4-dimethyl groups, and a 3-methylbutanoyl side chain. Its molecular structure combines electron-rich sulfur atoms, a rigid heterocyclic framework, and a branched aliphatic ketone, making it a candidate for diverse applications in medicinal and materials chemistry.

Properties

Molecular Formula

C19H23NO2S3

Molecular Weight

393.6 g/mol

IUPAC Name

1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one

InChI

InChI=1S/C19H23NO2S3/c1-6-22-12-7-8-14-13(10-12)16-17(24-25-18(16)23)19(4,5)20(14)15(21)9-11(2)3/h7-8,10-11H,6,9H2,1-5H3

InChI Key

DCMFBIAFUUEKPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the dithiolo and thioxo groups. The final step involves the addition of the ethoxy and methylbutanone groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential antimicrobial properties are being explored.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of microbial growth and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s 3-methylbutanoyl group distinguishes it from analogs with smaller or bulkier substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 3-methylbutanoyl Estimated: C₁₉H₂₃NO₂S₃ ~413.6 (estimated) Branched aliphatic chain; moderate lipophilicity
1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone Ethanoyl (acetyl) C₁₆H₁₇NO₂S₃ 351.497 Shorter chain; higher solubility, lower steric hindrance
5-[(4-Chlorophenoxy)acetyl]-8-methoxy-4,4-dimethyl-1-thioxo analog 4-Chlorophenoxy acetyl C₂₁H₁₈ClNO₃S₃ 464.02 Chlorine enhances lipophilicity; aromatic group may improve target binding
3-cyclohexyl-1-(8-ethoxy-4,4-dimethyl-1-thioxo analog)propan-1-one Cyclohexylpropanoyl C₂₃H₃₀NO₂S₃ ~488.7 (estimated) Bulky cyclohexyl group; high hydrophobicity, potential metabolic stability
Key Observations:
  • Lipophilicity: The target compound’s 3-methylbutanoyl group balances lipophilicity between the smaller acetyl group () and the highly hydrophobic cyclohexylpropanoyl ().
  • Steric Effects : Bulkier substituents (e.g., cyclohexyl in ) may reduce enzymatic degradation but limit solubility.

Biological Activity

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound is characterized by a quinoline core integrated with dithiolo rings and a propanone group. The biological activities of this compound have been the subject of various studies, indicating its potential as an anticancer and antimicrobial agent.

  • Molecular Formula : C20H20N2O4S3
  • Molecular Weight : 448.58 g/mol
  • CAS Number : 331944-32-2

Biological Activity Overview

The biological activity of the compound has been evaluated through various studies focusing on its pharmacological effects:

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(8-ethoxy-4,4-dimethyl-1-thioxo...) have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms often involve the modulation of key signaling pathways such as NF-kB and COX enzymes.

Antimicrobial Properties

Research has suggested that the compound may possess antimicrobial activity against various pathogens. Studies on related quinoline derivatives have demonstrated their effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups (e.g., ethoxy and thioxo) appears to enhance its interaction with biological targets.

Functional Group Effect on Activity
EthoxyEnhances solubility and bioavailability
ThioxoIncreases interaction with target enzymes

Study 1: Anticancer Efficacy

In a study evaluating various quinoline derivatives, it was found that compounds bearing the thioxo moiety exhibited significant inhibition of cancer cell growth in vitro. The study reported IC50 values ranging from 0.5 to 10 µM across different cancer cell lines, suggesting strong potential for further development.

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 32 µg/mL, showcasing their potential as therapeutic agents.

The mechanisms through which 1-(8-ethoxy-4,4-dimethyl-1-thioxo...) exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds targeting specific enzymes involved in cancer proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to cell death in malignant cells.

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